

# (+)-Muscarine-d9 Iodide chemical properties

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An In-depth Technical Guide to the Chemical Properties of (+)-Muscarine-d9 lodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of **(+)-Muscarine-d9 lodide**, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, **(+)-Muscarine lodide**. This document is intended for use by researchers, scientists, and professionals in the field of drug development and neuroscience.

## **Chemical Properties**

**(+)-Muscarine-d9 lodide** is the deuterated form of (+)-Muscarine lodide, where nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies, as well as in receptor binding assays where it can be used as a stable, non-radioactive tracer.

### **Physicochemical Data**

The fundamental physicochemical properties of **(+)-Muscarine-d9 lodide** are summarized in the table below. Data for the non-deuterated form, **(+)-Muscarine lodide**, is also provided for comparison.



Property	(+)-Muscarine-d9 lodide	(+)-Muscarine lodide
Molecular Formula	C <sub>9</sub> H <sub>11</sub> D <sub>9</sub> INO <sub>2</sub> [1]	C9H20INO2[2][3][4][5]
Molecular Weight	310.22 g/mol	301.17 g/mol [2][3][4][5]
Appearance	White solid/powder	White solid/powder[3]
Purity	≥98%	≥98.00%[3]
Solubility	Soluble in water and DMSO	Soluble to 100 mM in water[4]
Storage	Store at -20°C[3]	Store at -20°C[3][5][6][7]

### **Stability and Storage**

For long-term storage, **(+)-Muscarine-d9 lodide** should be kept at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, particularly in aqueous buffers, are not recommended for long-term storage and should be prepared fresh for optimal results.

[3] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[6]

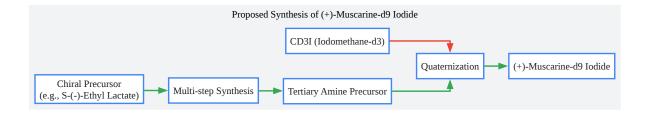
# **Synthesis**

While a specific, detailed synthesis protocol for **(+)-Muscarine-d9 lodide** is not readily available in the published literature, a plausible synthetic route can be proposed based on the known synthesis of (+)-Muscarine and established methods for deuteration. The final step would involve the quaternization of a tertiary amine precursor with deuterated iodomethane (CD<sub>3</sub>I).

### **Proposed Synthetic Workflow**

The synthesis of (+)-Muscarine typically starts from a chiral precursor, such as S-(-)-ethyl lactate.[8] The synthesis proceeds through several steps to form the tetrahydrofuran ring with the correct stereochemistry and a side chain containing a tertiary amine. The final step is the quaternization of this amine. To produce the d9 variant, the quaternization would be performed using a deuterated methylating agent.





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Caption: Proposed synthetic workflow for (+)-Muscarine-d9 lodide.

### **Experimental Protocols**

**(+)-Muscarine-d9 lodide** is a valuable tool for studying muscarinic acetylcholine receptors. Below is a detailed, representative protocol for a competitive radioligand binding assay.

### **Competitive Radioligand Binding Assay**

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype using **(+)-Muscarine-d9 lodide** as a tracer in conjunction with a radiolabeled ligand.

#### Materials:

- Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5)
- Radioligand (e.g., [3H]-N-methylscopolamine)
- (+)-Muscarine-d9 lodide (for determining non-specific binding)
- Test compounds
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4)

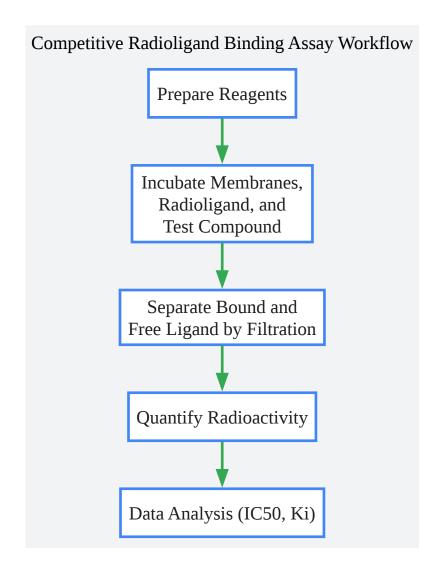


- 96-well microplates
- Glass fiber filters
- Scintillation fluid
- Liquid scintillation counter

#### Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 3-20 μ g/well .[9]
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
  - $\circ$  50  $\mu$ L of assay buffer (for total binding) or a high concentration of a known muscarinic ligand (e.g., atropine) for non-specific binding.
  - 50 μL of various concentrations of the test compound.
  - 50 μL of the radioligand at a concentration near its Kd.[9]
  - 100 μL of the membrane suspension.
- Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[9]
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters four times with ice-cold wash buffer.[9]
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC<sub>50</sub> value. Calculate the Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a competitive radioligand binding assay.

### **Signaling Pathways**

(+)-Muscarine is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The signaling pathways activated by these receptors are primarily determined by the G-protein to which they couple.

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[11] Activation of this
pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes



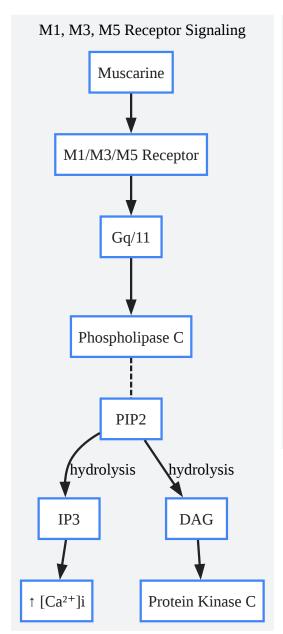


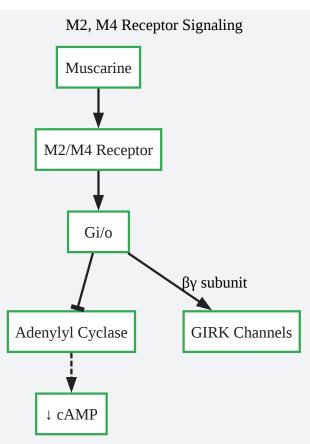


phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of this
pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)
levels. The βy subunits of the Gi/o protein can also directly modulate the activity of ion
channels, such as opening G-protein-coupled inwardly-rectifying potassium channels
(GIRKs).[10]







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Caption: Major signaling pathways of muscarinic acetylcholine receptors.



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